2-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(isopropyl)amino]ethanol
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Description
This compound is an organic molecule with several functional groups. It contains a 2-fluoro-4-methoxyphenyl group, a 5-methyl-1,3-oxazol-4-yl group, and an isopropylamino group. These groups are connected by a 2-carbon chain (ethanol backbone). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the oxazole ring and the phenyl ring suggests that this compound could have a rigid, planar structure . The methoxy, fluoro, and isopropylamino groups could introduce some steric hindrance and electronic effects, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions . The fluoro group is quite electronegative, which could make the adjacent carbon more susceptible to nucleophilic attack . The methoxy and isopropylamino groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and isopropylamino groups could increase its solubility in polar solvents . The compound’s melting and boiling points, density, and other properties could be predicted based on its molecular structure .Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. If it shows promising biological activity, it could be further developed as a pharmaceutical or agrochemical agent . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in organic synthesis .
Properties
IUPAC Name |
2-[[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-11(2)20(7-8-21)10-16-12(3)23-17(19-16)14-6-5-13(22-4)9-15(14)18/h5-6,9,11,21H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFNMYVKKHBPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN(CCO)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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